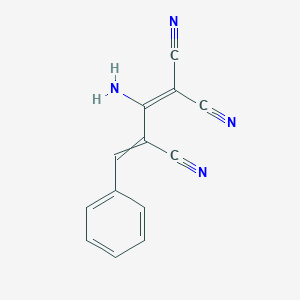
Cadmium--holmium (6/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium–holmium (6/1) is a compound formed by the combination of cadmium and holmium in a 6:1 ratio. Cadmium is a soft, malleable, and ductile metal with a bluish-white color, known for its toxicity and use in batteries and pigments . Holmium, on the other hand, is a rare earth element with unique magnetic properties, often used in scientific research and medical applications . The combination of these two elements results in a compound with distinct physical and chemical properties, making it of interest in various fields of study.
Preparation Methods
The synthesis of cadmium–holmium (6/1) can be achieved through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the direct reaction of cadmium and holmium metals at high temperatures. The metals are heated in a controlled environment to facilitate the formation of the compound.
Industrial Production Methods: Industrially, the compound can be produced using advanced techniques such as displacement complexing chromatography, which allows for the separation and purification of the elements before combining them.
Chemical Reactions Analysis
Cadmium–holmium (6/1) undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can oxidize to form cadmium oxide (CdO) when exposed to air at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents, leading to the formation of elemental cadmium and holmium.
Substitution: In aqueous solutions, cadmium can form complexes with ammonia and other ligands, leading to substitution reactions.
Common Reagents and Conditions: Reagents such as hydrochloric acid, hydrobromic acid, and ammonia are commonly used in these reactions.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium chloride, and various cadmium-ammonia complexes.
Scientific Research Applications
Cadmium–holmium (6/1) has several scientific research applications:
Mechanism of Action
The mechanism by which cadmium–holmium (6/1) exerts its effects involves several molecular targets and pathways:
Oxidative Stress: Cadmium induces oxidative stress by generating reactive oxygen species, leading to cellular damage.
Disruption of Metal Ion Homeostasis: Cadmium interferes with the homeostasis of essential metal ions like calcium and zinc, affecting various cellular processes.
Molecular Pathways: The compound affects signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Cadmium–holmium (6/1) can be compared with other similar compounds:
Cadmium Compounds: Similar compounds include cadmium sulfide (CdS) and cadmium telluride (CdTe), which are used in semiconductors and solar cells.
Holmium Compounds: Holmium fluoride (HoF3) and holmium chloride (HoCl3) are other holmium-based compounds with applications in optics and materials science.
Properties
CAS No. |
61179-79-1 |
|---|---|
Molecular Formula |
Cd6Ho |
Molecular Weight |
839.4 g/mol |
IUPAC Name |
cadmium;holmium |
InChI |
InChI=1S/6Cd.Ho |
InChI Key |
PZXQFRPTDGMXIO-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)

![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)

![1,3-Dichloro-5-[3-(4-methylphenyl)propadienyl]benzene](/img/structure/B14578593.png)
![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14578597.png)


![2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid](/img/structure/B14578607.png)



